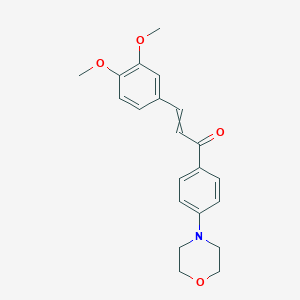
3-(3,4-Dimethoxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dimethoxyphenyl group and a morpholinylphenyl group connected by a propenone linker. Its distinct chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-morpholinylbenzaldehyde.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 50-60°C) for several hours until the desired product is formed.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems may be employed to streamline the process and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
3-(3,4-Dimethoxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-phenylprop-2-en-1-one: Lacks the morpholinyl group.
3-(4-Methoxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one: Has a single methoxy group.
Uniqueness
3-(3,4-Dimethoxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one is unique due to the presence of both the dimethoxyphenyl and morpholinylphenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
731783-13-4 |
|---|---|
Formule moléculaire |
C21H23NO4 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
3-(3,4-dimethoxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H23NO4/c1-24-20-10-4-16(15-21(20)25-2)3-9-19(23)17-5-7-18(8-6-17)22-11-13-26-14-12-22/h3-10,15H,11-14H2,1-2H3 |
Clé InChI |
SEYMCBVBOVTBKG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3CCOCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


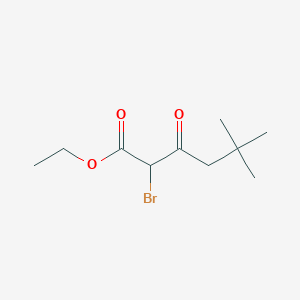
![[6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14216058.png)
![6,6'-Dibromo-2,2'-diphenyl[3,3'-biphenanthrene]-4,4'-diol](/img/structure/B14216065.png)
![4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid](/img/structure/B14216075.png)
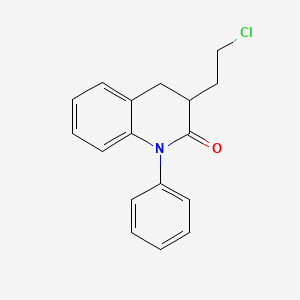
![1-Iodo-3-[(4-iodophenyl)ethynyl]benzene](/img/structure/B14216095.png)

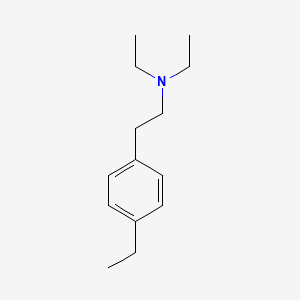
![Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14216117.png)

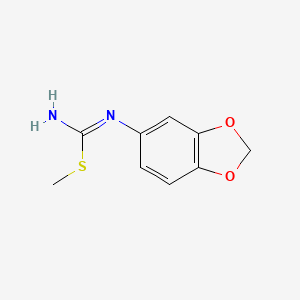
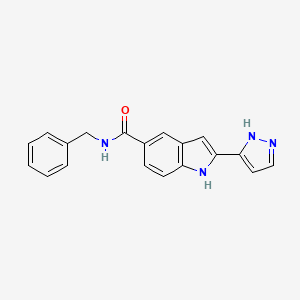
![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)
![2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine](/img/structure/B14216154.png)
